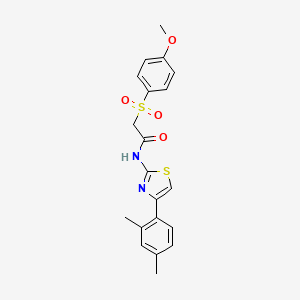

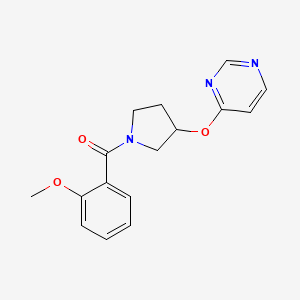

![molecular formula C17H16N4O5S B2635926 2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid CAS No. 852169-37-0](/img/structure/B2635926.png)

2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

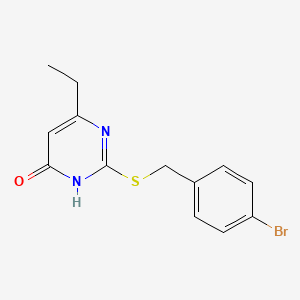

The molecular structure of this compound is characterized by a pyrimidinylsulfanylacetic acid core with a methoxyphenyl group attached. More detailed structural analysis might require experimental techniques like X-ray crystallography .Physical And Chemical Properties Analysis

This compound is a pale yellow powder . It has a molecular weight of 388.4. More detailed physical and chemical properties might require experimental determination.科学的研究の応用

- Furocoumarin derivatives, like the one described, have been explored for their antiviral properties . Investigating its efficacy against specific viruses could lead to potential therapeutic applications.

- Furocoumarins are used as photosensitizers in PDT, particularly in psoralen and UVA (PUVA) therapy for skin diseases . This compound’s unique structure may enhance its suitability for PDT.

Antiviral Research

Photodynamic Therapy (PDT)

作用機序

Target of Action

The primary targets of 2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid are the Tie-2 and VEGFR2 receptor tyrosine kinases (TK) . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for the growth and spread of cancer cells .

Mode of Action

2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid interacts with its targets, the Tie-2 and VEGFR2 receptor tyrosine kinases, by inhibiting their activity . This inhibition prevents the signaling pathways associated with these receptors from being activated, thereby disrupting the process of angiogenesis .

Biochemical Pathways

By inhibiting the Tie-2 and VEGFR2 receptor tyrosine kinases, 2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid affects the angiogenesis pathway . This pathway is responsible for the formation of new blood vessels, which are necessary for the growth and spread of cancer cells. By disrupting this pathway, the compound can potentially slow down or stop the progression of cancer .

Pharmacokinetics

It is known that the compound has been optimized for in vitro adme, herg, kinase profiling, and pharmacokinetic tests

Result of Action

The molecular and cellular effects of 2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid’s action are primarily related to its inhibition of the Tie-2 and VEGFR2 receptor tyrosine kinases . By inhibiting these receptors, the compound disrupts the angiogenesis pathway, potentially slowing down or stopping the growth and spread of cancer cells .

特性

IUPAC Name |

2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S/c1-20-14-12(16(24)21(2)17(20)25)15(27-8-11(22)23)19-13(18-14)9-4-6-10(26-3)7-5-9/h4-7H,8H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAXRXQDXOQMRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)O)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

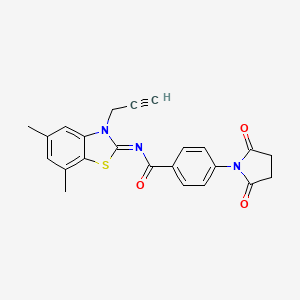

![5-((4-Ethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635851.png)

![N-butyl-4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2635855.png)

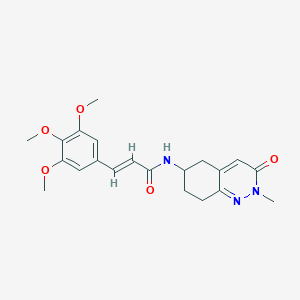

![2-oxo-N-(4-(3-oxo-3-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2635858.png)

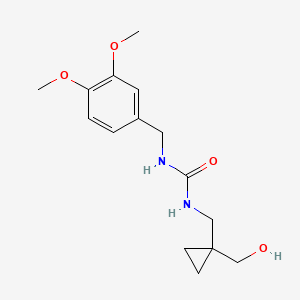

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}amino)propyl]acetamide](/img/structure/B2635860.png)

![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B2635863.png)